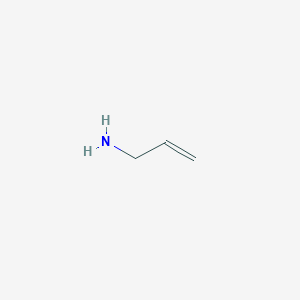
3-Benzyloxycarbonylamino-6-methyl-2-pyridone
概要
説明
3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BM212 and is a member of the pyridone family of compounds. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.
作用機序
The mechanism of action of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral polymerase enzyme. It has also been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential for cell growth and division.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been investigated in several studies. It has been shown to have low toxicity and does not cause significant damage to cells. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition, it has been shown to have a long half-life, which makes it an attractive candidate for therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is its low toxicity and good bioavailability. This makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone. One area of research is the investigation of its potential as an antiviral and anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic benefits. Another area of research is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-6-methyl-2-pyridone is a promising compound with potential therapeutic applications. Its synthesis method has been extensively studied, and its mechanism of action and physiological effects have been investigated. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop more efficient synthesis methods.
科学的研究の応用
The potential therapeutic applications of 3-Benzyloxycarbonylamino-6-methyl-2-pyridone have been extensively studied. This compound has been shown to have antiviral activity against several viruses, including the influenza virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV). It has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
特性
CAS番号 |
147269-61-2 |
|---|---|
製品名 |
3-Benzyloxycarbonylamino-6-methyl-2-pyridone |
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
benzyl N-(6-methyl-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-10-7-8-12(13(17)15-10)16-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
InChIキー |
JADUYTQPLMAVIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

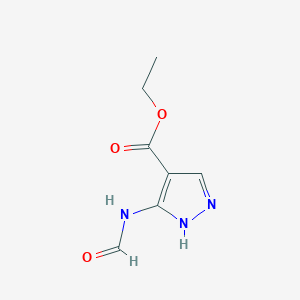

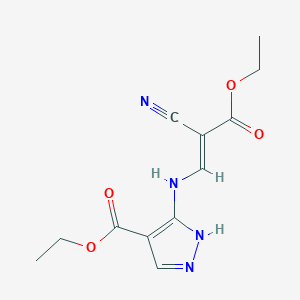
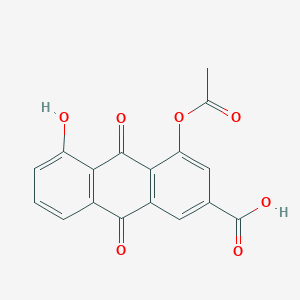
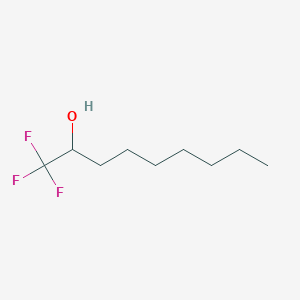
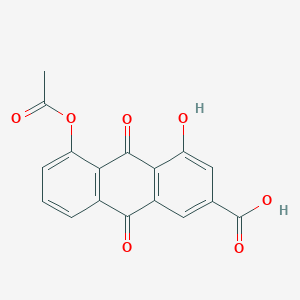
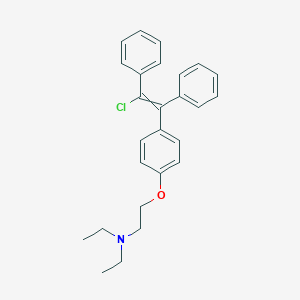
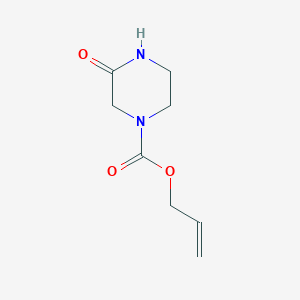
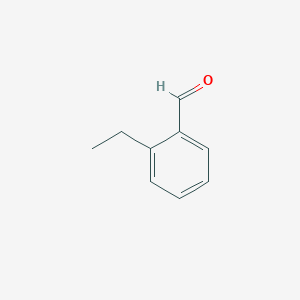
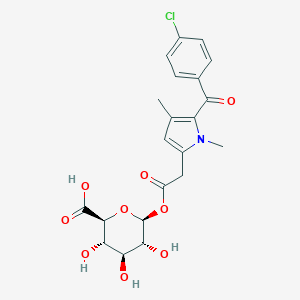
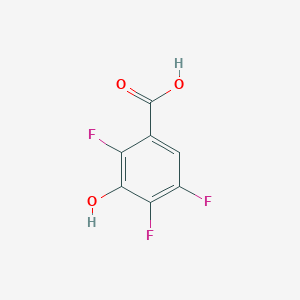
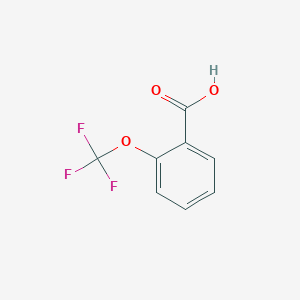
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
